1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-
Overview
Description
Synthesis Analysis
The synthesis of propanol derivatives can involve different catalysts and starting materials. For instance, the synthesis of 1-methoxy-2-propanol from propylene oxide and methanol was investigated using ZnMgAl catalysts derived from hydrotalcite-like compounds, showing high conversion and selectivity under optimal conditions . Similarly, triethylamine has been used as a catalyst for synthesizing 1-methoxy-2-propanol from methanol and 1,2-
Scientific Research Applications
Phase Behavior Studies
Studies on solid-liquid equilibria and vapor-liquid equilibria highlight the importance of compounds related to 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, in understanding the phase behavior of binary organic systems. For example, the research on solid−liquid equilibria for binary systems containing similar compounds demonstrates the utility of visual methods and calorimetry to correlate experimental data, providing insights into the phase behavior of mixtures important in chemical engineering and materials science (Negadi, Wilken, & Gmehling, 2006).
Material Synthesis and Catalysis
The synthesis of related compounds, such as 1-methoxy-2-propanol, using catalytic processes, opens avenues in material science and catalysis . The investigation into the acid catalysis of solvolysis of propene oxide, for example, provides a comprehensive understanding of the acidic nature of catalytic systems, which is crucial for developing efficient and selective catalytic processes (Wu Lizhi et al., 2016).
Environmental and Safety Assessments
The safety evaluation of substances related to 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, for use in food contact materials and other applications, is critical for ensuring consumer safety. For instance, the EFSA's scientific opinion on the safety evaluation of a substance with a similar structure underlines the importance of assessing the potential risks associated with chemical compounds used in food packaging (A. Andon et al., 2011).
Fuel and Energy Research
The examination of 1-methoxy-2-propanol in direct liquid fuel cells showcases the potential of such compounds in energy applications. Research has indicated unique features observed when using 1-methoxy-2-propanol in fuel cells, suggesting alternative fuels that might offer advantages over traditional methanol-based cells (Z. Qi & A. Kaufman, 2002).
Atmospheric Chemistry
The reactivity of glycol ethers, including compounds similar to 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, toward OH radicals and Cl atoms in the atmosphere, is crucial for understanding their environmental impact. The determination of rate coefficients for gas-phase reactions contributes to our knowledge of atmospheric chemistry and the potential environmental implications of these compounds (J. Barrera et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-methoxypropoxy)propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c1-8(5-11)13-7-10(3)14-6-9(2)12-4/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEVWDZKMBQDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274025 | |
Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS] Odor of ether; [Dow Chemical MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | Tripropylene glycol methyl ether | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Boiling Point |
468 °F at 760 mmHg (USCG, 1999), 243 °C | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Flash Point |
232 °F (USCG, 1999), 121 °C c.c. | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Solubility |
Solubility in water: miscible | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Density |
0.965 (USCG, 1999) - Less dense than water; will float, 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.1 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Vapor Pressure |
0.02 [mmHg], Vapor pressure, Pa at 20 °C: 3 | |
Record name | Tripropylene glycol methyl ether | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |
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Explanation | Creative Commons CC BY 4.0 | |
Product Name |
1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- | |
CAS RN |
25498-49-1; 20324-33-8, 10213-77-1, 25498-49-1 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |
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Record name | 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | |
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Record name | 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- | |
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Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-110 °F (USCG, 1999), -77.8 °C | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17831 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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